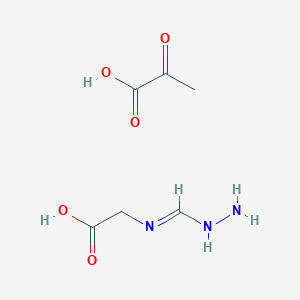
2-(Hydrazinylmethylideneamino)acetic acid;2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydrazinylmethylideneamino)acetic acid and 2-oxopropanoic acid are two distinct chemical compounds with unique properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions:
- 2-(Hydrazinylmethylideneamino)acetic acid:
- This compound can be synthesized through the reaction of hydrazine with glyoxylic acid under controlled conditions. The reaction typically involves the use of a solvent such as ethanol and requires careful temperature regulation to ensure the formation of the desired product.
- 2-oxopropanoic acid:
- 2-oxopropanoic acid can be prepared through the oxidation of lactic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide. Another method involves the decarboxylation of tartaric acid in the presence of heat.
- 2-(Hydrazinylmethylideneamino)acetic acid:
- Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography.
- 2-oxopropanoic acid:
- Industrially, 2-oxopropanoic acid is produced through the fermentation of glucose using specific strains of bacteria or yeast. The fermentation broth is then subjected to purification processes to isolate the acid.
Chemical Reactions Analysis
Types of Reactions:
- 2-(Hydrazinylmethylideneamino)acetic acid:
- This compound undergoes various reactions, including oxidation, reduction, and substitution. It can react with oxidizing agents to form corresponding hydrazones and with reducing agents to yield hydrazides.
- 2-oxopropanoic acid:
- 2-oxopropanoic acid is involved in several key reactions, such as decarboxylation to form acetaldehyde and carbon dioxide, and reduction to form lactic acid. It also participates in aldol condensation reactions.
- 2-(Hydrazinylmethylideneamino)acetic acid:
- Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reactions are typically carried out under mild to moderate temperatures.
- 2-oxopropanoic acid:
- Reagents such as sodium hydroxide for aldol condensation and hydrogen gas for reduction are commonly used. Reactions often require specific pH conditions and temperatures.
- 2-(Hydrazinylmethylideneamino)acetic acid:
- Major products include hydrazones, hydrazides, and substituted derivatives depending on the reaction conditions and reagents used.
- 2-oxopropanoic acid:
- Major products include lactic acid, acetaldehyde, and various aldol condensation products.
Scientific Research Applications
- 2-(Hydrazinylmethylideneamino)acetic acid:
- This compound is used in the synthesis of pharmaceuticals and agrochemicals. It serves as an intermediate in the production of hydrazine derivatives, which have applications in cancer treatment and as rocket propellants.
- 2-oxopropanoic acid:
- 2-oxopropanoic acid is a crucial intermediate in metabolic pathways such as glycolysis and the citric acid cycle. It is used in biochemical research to study cellular respiration and energy production. Additionally, it has applications in the food and cosmetic industries as a flavoring agent and exfoliant.
Mechanism of Action
- 2-(Hydrazinylmethylideneamino)acetic acid:
- The compound exerts its effects by interacting with specific enzymes and proteins, leading to the formation of hydrazone derivatives. These derivatives can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
- 2-oxopropanoic acid:
- 2-oxopropanoic acid acts as a key intermediate in the conversion of glucose to energy. It is converted to acetyl coenzyme A, which enters the citric acid cycle to produce ATP. The compound also plays a role in the synthesis of amino acids and fatty acids.
Comparison with Similar Compounds
- 2-(Hydrazinylmethylideneamino)acetic acid:
- Similar compounds include hydrazine derivatives such as hydrazinecarboxylic acid and hydrazinecarboxamide. These compounds share similar reactivity but differ in their specific applications and biological activities.
- 2-oxopropanoic acid:
- Similar compounds include other alpha-keto acids such as oxaloacetic acid and alpha-ketoglutaric acid. While these compounds share similar roles in metabolic pathways, 2-oxopropanoic acid is unique in its involvement in both glycolysis and the citric acid cycle.
Properties
CAS No. |
923060-71-3 |
|---|---|
Molecular Formula |
C6H11N3O5 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-(hydrazinylmethylideneamino)acetic acid;2-oxopropanoic acid |
InChI |
InChI=1S/C3H7N3O2.C3H4O3/c4-6-2-5-1-3(7)8;1-2(4)3(5)6/h2H,1,4H2,(H,5,6)(H,7,8);1H3,(H,5,6) |
InChI Key |
HHLITAGXQNJOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)O.C(C(=O)O)N=CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


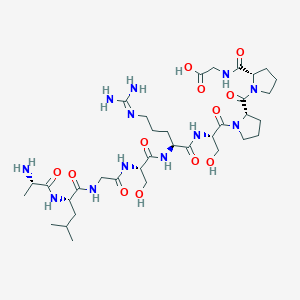

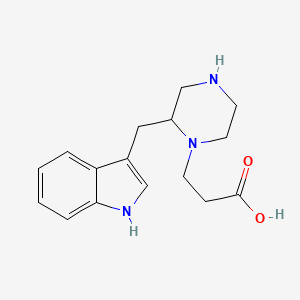
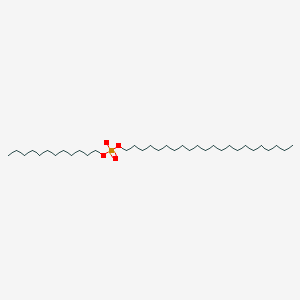
![1-(Benzenesulfonyl)-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14183089.png)
![N-[(4-Ethenylphenyl)methyl]hexadecanamide](/img/structure/B14183104.png)
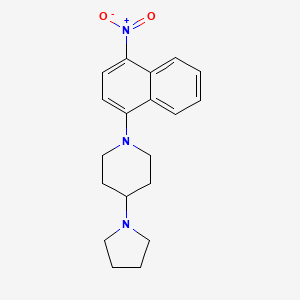
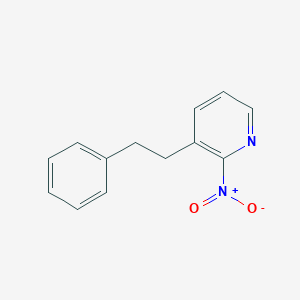
![1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14183122.png)
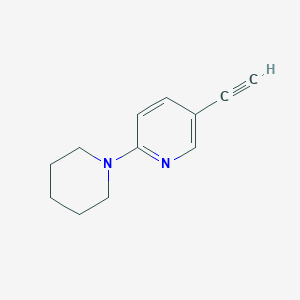
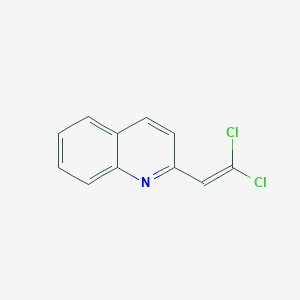
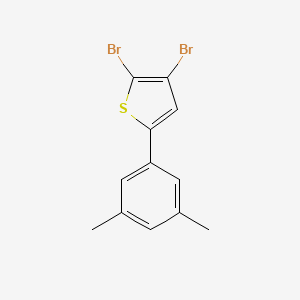
![5-(Hexyloxy)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14183153.png)
![6-Methoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]naphthalen-2-ol](/img/structure/B14183154.png)
